Phenyl tolyl phosphate

Description

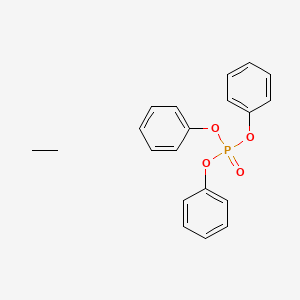

Phenyl tolyl phosphate (PTP), also known as dithis compound (CAS 26444-49-5), is an organophosphorus compound with the molecular formula C₁₉H₁₇O₄P. Structurally, it consists of a phosphate core substituted with two phenyl groups and one tolyl (methylphenyl) group . This compound is part of the tri-aryl phosphate ester family, which is widely used as flame retardants, plasticizers, and hydraulic fluids due to their thermal stability and low volatility . PTP is often commercialized under names like "Kronitex CDP" and "Phosflex 112" . Its applications span industrial lubricants, electronics, and textiles, where flame resistance and material durability are critical .

Properties

IUPAC Name |

ethane;triphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P.C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;1-2/h1-15H;1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJVPDSVXBMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl tolyl phosphate can be synthesized through the reaction of phenol and tolyl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C6H5OH + CH3C6H4OH + POCl3 → (C6H5O)(CH3C6H4O)PO + 3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl tolyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphate esters.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or tolyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Phosphate esters.

Reduction: Phosphine derivatives.

Substitution: Substituted phenyl or tolyl phosphates.

Scientific Research Applications

Phenyl tolyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It serves as a model compound for studying enzyme-catalyzed phosphorylation reactions.

Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used as a flame retardant and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism by which phenyl tolyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze phosphorylation reactions. The phosphate group can be transferred to other molecules, influencing various biochemical pathways. The molecular targets include proteins and nucleic acids, where phosphorylation can alter their function and activity.

Comparison with Similar Compounds

Table 1: Stability of Aryl Phosphate Esters in 4 mM GSH (pH 7.4, 37°C)

| Compound | Structure | Half-Life (hours) | Reference |

|---|---|---|---|

| Triphenyl phosphate | Three phenyl | 2.1 | |

| Phenyl tolyl phosphate | Two phenyl, one tolyl | 4.8 | |

| Tri-tolyl phosphate | Three tolyl | >10 |

Table 2: Toxicity Parameters of Selected Phosphate Esters

| Compound | AChE Inhibition (IC₅₀, μM) | NTE Inhibition (IC₅₀, μM) | Neurotoxicity Risk |

|---|---|---|---|

| This compound | 3.5 | >100 | Low |

| Triphenyl phosphate | 4.2 | >100 | Low |

| Tri-ortho-tolyl phosphate | 2.8 | 0.8 | High |

Thermal Decomposition and Metabolites

Upon heating, PTP generates fewer toxic byproducts compared to tri-o-tolyl phosphate . For example, tri-o-tolyl phosphate decomposes into neurotoxic metabolites like dithis compound and phenyl ditolyl phosphate . In contrast, PTP’s decomposition primarily yields diphenyl phosphate (DPHP), a common metabolite also observed in humans exposed to TPP .

Table 3: Performance in Hydraulic Fluid Formulations

| Property | This compound | Trixylyl Phosphate | Triphenyl Phosphate |

|---|---|---|---|

| Flash Point (°C) | 245 | 260 | 220 |

| Viscosity (cSt at 40°C) | 12 | 18 | 8 |

| Hydrolytic Stability | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing phenyl tolyl phosphate’s purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm molecular structure and detect impurities. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., P=O bonds at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using validated protocols from NIST Chemistry WebBook . For quantification, calibrate instruments with certified reference materials and cross-validate results with mass spectrometry (MS) .

Q. How should researchers handle this compound to ensure sample stability during experiments?

- Methodological Answer : Store samples in airtight, amber glass vials under inert gas (e.g., nitrogen) to prevent hydrolysis. Maintain temperatures below 4°C for long-term stability. Avoid exposure to moisture by using anhydrous solvents (e.g., dried toluene or hexane) and moisture-free work environments. Pre-experiment purity checks via thin-layer chromatography (TLC) are advised to detect degradation .

Q. What experimental protocols are critical for studying this compound’s hydrolysis kinetics?

- Methodological Answer : Conduct hydrolysis studies in controlled pH buffers (e.g., phosphate buffer for neutral conditions) and monitor reaction progress via HPLC or ion chromatography. Use deuterated solvents (e.g., D₂O) for NMR-based kinetic analysis. For reproducibility, standardize temperature (±0.1°C) and agitation rates. Include control experiments with triphenyl phosphate to benchmark hydrolysis rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrolysis rates of this compound under varying experimental conditions?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity (e.g., polar vs. nonpolar solvents) and pH. Design experiments comparing homogeneous (single-phase) and heterogeneous (multi-phase) systems. For example, in a nonpolar solvent (hexane), hydrolysis is negligible, while in polar solvents (ethanol/water mixtures), rates increase due to enhanced ionization. Use kinetic modeling (e.g., pseudo-first-order kinetics) to isolate solvent effects .

Q. What strategies address conflicting data on this compound’s adsorption behavior in environmental matrices?

- Methodological Answer : Adsorption studies must account for matrix composition (e.g., organic carbon content in soil) and temperature. Use batch adsorption experiments with standardized substrates (e.g., silica gel or activated carbon). Measure phosphate depletion via inductively coupled plasma (ICP) spectroscopy. Note that salt formation (e.g., with Ca²⁺) at elevated temperatures can mimic adsorption artifacts; validate findings with X-ray photoelectron spectroscopy (XPS) .

Q. How should researchers design toxicity assays for this compound given limited toxicological data?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). For endocrine disruption potential, use reporter gene assays (e.g., ERα-luciferase). Cross-reference structural analogs (e.g., triphenyl phosphate) and apply read-across methodologies. Validate in vivo using zebrafish embryos (Danio rerio) for developmental toxicity screening .

Notes for Experimental Design

- Cross-Contamination Avoidance : Use separate pipette tips for samples and standards; implement a "master mix" protocol for reagent consistency .

- Data Validation : Cross-check spectral data (FTIR, NMR) with NIST databases .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and document all safety protocols (e.g., fume hood use, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.